molecular formula C8H5N5S B2979381 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile CAS No. 173442-77-8

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile

Cat. No. B2979381
CAS RN: 173442-77-8
M. Wt: 203.22
InChI Key: PFJLUNZFJIPUGV-UHFFFAOYSA-N
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Description

“4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C8H5N5S . It’s used in various scientific research due to its unique structure.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a sulfanylidene-2H-tetrazol-1-yl group .

Scientific Research Applications

Environmental Applications

  • Microbially Mediated Abiotic Transformation Products : A study by Nödler et al. (2012) explored the transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, highlighting the process of abiotic transformations which could have implications for understanding the environmental fate of similar compounds (Nödler et al., 2012).

Synthesis and Material Science

  • Cobalt Phthalocyanines Synthesis : Znoiko et al. (2018) developed a method for synthesizing phthalonitriles and cobalt tetra-4-(1H-benzotriazol-1-yl)-tetra-5-[(4-carboxyphenyl)oxy/sulfanyl]phthalocyanines, exploring their spectral and catalytic properties. This research contributes to the development of materials with potential applications in catalysis and electronics (Znoiko et al., 2018).

Biological Applications

  • Antimicrobial Activities : Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, evaluating their antimicrobial activities. Some compounds exhibited promising activities, suggesting potential for developing new antimicrobial agents (Gouda et al., 2010).

  • Antifungal Activity Evaluation : Łukowska-Chojnacka et al. (2016) synthesized 2,5-disubstituted tetrazole derivatives containing benzothiazole, benzoxazole, or phenylsulfonyl moiety and evaluated their antifungal activity. The compounds demonstrated high cell growth inhibition against Candida albicans, indicating potential for antifungal applications (Łukowska-Chojnacka et al., 2016).

properties

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5S/c9-5-6-1-3-7(4-2-6)13-8(14)10-11-12-13/h1-4H,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLUNZFJIPUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile

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